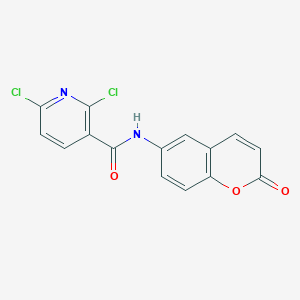![molecular formula C16H14ClN3O2 B2948199 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide CAS No. 1424624-36-1](/img/structure/B2948199.png)
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the development of new drugs due to its unique properties and ability to interact with biological systems.
作用機序
The mechanism of action of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves its interaction with specific proteins in biological systems. This compound binds to target proteins, inhibiting their activity and preventing them from carrying out their normal functions. This leads to a variety of biological effects, including the inhibition of cancer cell growth, reduction of beta-amyloid plaque formation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide depend on its specific target proteins. Some of the effects that have been observed include:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
2. Reduction of beta-amyloid plaque formation: 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Anti-inflammatory effects: This compound has anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide in lab experiments include its ability to interact with specific target proteins, its well-defined synthesis method, and its relatively low toxicity compared to other compounds. However, there are also limitations to using this compound in lab experiments, including its high cost and limited availability.
将来の方向性
For research include the development of new cancer therapies, treatment of neurological disorders, and identification of new target proteins.
合成法
The synthesis of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves several steps. The first step involves the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with N-methylbenzamide to form 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide. This synthesis method has been optimized to increase the yield of the compound and reduce the production of unwanted by-products.
科学的研究の応用
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been extensively studied for its potential use in the development of new drugs. This compound has been shown to interact with various biological systems, making it a valuable tool for researchers. Some of the scientific research applications of this compound include:
1. Cancer Research: 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. This makes it a promising candidate for the development of new cancer therapies.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Inflammation: 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
特性
IUPAC Name |
4-[3-(2-chloropyridin-4-yl)prop-2-enoylamino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-18-16(22)12-3-5-13(6-4-12)20-15(21)7-2-11-8-9-19-14(17)10-11/h2-10H,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNCJHMRCPCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2948116.png)
![2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide](/img/structure/B2948117.png)
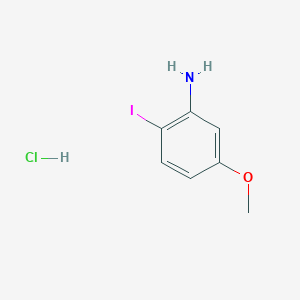
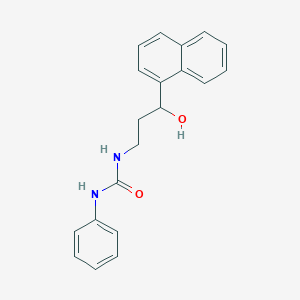
![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)
![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)
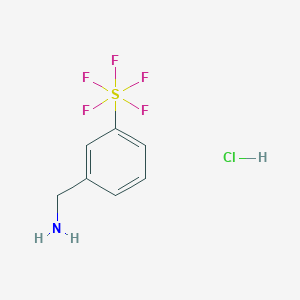
![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)

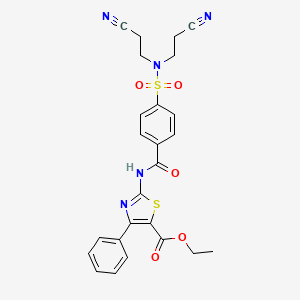
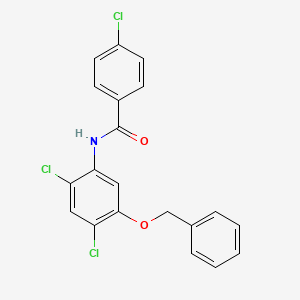

![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)
